molecular formula C22H33N5O4S B4227149 4-[3-(2-adamantylamino)-4-nitrophenyl]-N,N-dimethyl-1-piperazinesulfonamide

4-[3-(2-adamantylamino)-4-nitrophenyl]-N,N-dimethyl-1-piperazinesulfonamide

Cat. No. B4227149
M. Wt: 463.6 g/mol
InChI Key: UHEDEPKOLXTUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-adamantylamino)-4-nitrophenyl]-N,N-dimethyl-1-piperazinesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ADNPS, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ADNPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. ADNPS has been found to inhibit the activity of phosphodiesterase enzymes, which are involved in the breakdown of cyclic nucleotides such as cAMP and cGMP. This inhibition leads to an increase in the levels of these cyclic nucleotides, which can have various effects on the body.
ADNPS has also been found to have an effect on certain receptors in the body, including the adenosine A1 and A2A receptors. This effect is believed to be responsible for the compound's effects on neurotransmitter release and smooth muscle contraction.
Biochemical and Physiological Effects:
ADNPS has been found to have a wide range of biochemical and physiological effects. Some of the key effects of ADNPS include:
1. Inhibition of phosphodiesterase enzymes: ADNPS has been found to inhibit the activity of phosphodiesterase enzymes, leading to an increase in the levels of cyclic nucleotides such as cAMP and cGMP.
2. Modulation of neurotransmitter release: ADNPS has been found to have an effect on the release of neurotransmitters such as dopamine and norepinephrine, which can have various effects on the body.
3. Smooth muscle contraction: ADNPS has been found to have an effect on the contraction of smooth muscle cells, which can have various effects on the body.

Advantages and Limitations for Lab Experiments

ADNPS has several advantages and limitations for lab experiments. Some of the key advantages of ADNPS include:
1. Wide range of biochemical and physiological effects: ADNPS has been found to have a wide range of effects on the body, making it a valuable tool for studying various biological processes.
2. Selective inhibition of phosphodiesterase enzymes: ADNPS selectively inhibits certain phosphodiesterase enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes.
3. Modulation of neurotransmitter release: ADNPS has been found to modulate the release of neurotransmitters, making it a valuable tool for studying the mechanisms of neurotransmitter release and their role in various neurological disorders.
Some of the key limitations of ADNPS include:
1. Limited understanding of mechanism of action: The mechanism of action of ADNPS is not fully understood, which can make it difficult to interpret experimental results.
2. Limited availability: ADNPS is not widely available, which can make it difficult to obtain for lab experiments.
3. Potential off-target effects: ADNPS has been found to have an effect on certain receptors in the body, which can lead to potential off-target effects.

Future Directions

There are several potential future directions for research on ADNPS. Some of these include:
1. Further exploration of the mechanism of action: More research is needed to fully understand the mechanism of action of ADNPS and its effects on various biological processes.
2. Development of new ADNPS derivatives: Researchers could explore the development of new ADNPS derivatives with different biochemical and physiological effects.
3. Clinical trials: ADNPS could be further studied in clinical trials to explore its potential as a therapeutic agent for various diseases.

Scientific Research Applications

ADNPS has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the key areas where ADNPS has been used in scientific research include:
1. Neuropharmacology: ADNPS has been found to have an effect on the release of neurotransmitters such as dopamine and norepinephrine, making it a valuable tool for studying the mechanisms of neurotransmitter release and their role in various neurological disorders.
2. Cardiovascular research: ADNPS has been found to have an effect on the contraction of smooth muscle cells, making it a valuable tool for studying the mechanisms of cardiovascular disease.
3. Cancer research: ADNPS has been found to have an effect on the growth and proliferation of cancer cells, making it a valuable tool for studying the mechanisms of cancer development and potential treatments.

properties

IUPAC Name

4-[3-(2-adamantylamino)-4-nitrophenyl]-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O4S/c1-24(2)32(30,31)26-7-5-25(6-8-26)19-3-4-21(27(28)29)20(14-19)23-22-17-10-15-9-16(12-17)13-18(22)11-15/h3-4,14-18,22-23H,5-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEDEPKOLXTUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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